![molecular formula C9H14BNO5S B2711408 [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid CAS No. 1032825-28-7](/img/structure/B2711408.png)
[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid
概要
説明
[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid is a boronic acid derivative known for its unique chemical properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonamide group and a methoxyethylamine group. The combination of these functional groups imparts distinct reactivity and versatility to the compound.
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids and their derivatives are known to form reversible covalent bonds with hydroxyl groups present in their targets, which can lead to changes in the target’s function .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
It is known that the stability of boronic acids and their derivatives can be influenced by ph, with increased hydrolysis observed at physiological ph .
Result of Action
The interaction of boronic acids and their derivatives with biological targets can lead to changes in the function of these targets, which can have various downstream effects .
Action Environment
The action, efficacy, and stability of [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound, with increased hydrolysis observed at physiological pH .
準備方法
The synthesis of [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-aminophenylboronic acid with methoxyethylamine in the presence of a sulfonyl chloride reagent.
Introduction of the boronic acid group: The boronic acid functionality can be introduced through a reaction with boronic acid derivatives or by direct borylation of the phenyl ring.
Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
化学反応の分析
[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced to form boronic alcohols or boronic ethers using reducing agents such as sodium borohydride.
Coupling reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
科学的研究の応用
[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and catalysts.
類似化合物との比較
[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the sulfonamide and methoxyethylamine groups, resulting in different reactivity and applications.
4-Sulfonamidophenylboronic acid: Contains a sulfonamide group but lacks the methoxyethylamine group, leading to variations in its chemical behavior and biological activity.
4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the sulfonamide and methoxyethylamine groups, affecting its overall properties and uses.
特性
IUPAC Name |
[4-(2-methoxyethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO5S/c1-16-7-6-11-17(14,15)9-4-2-8(3-5-9)10(12)13/h2-5,11-13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNBBUKGGKVDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCOC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
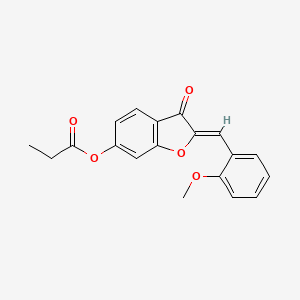
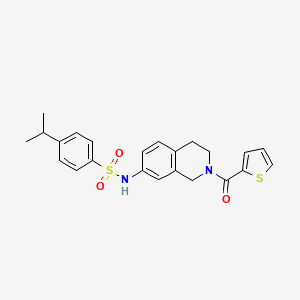
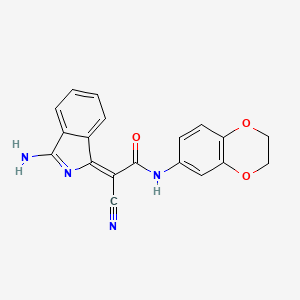
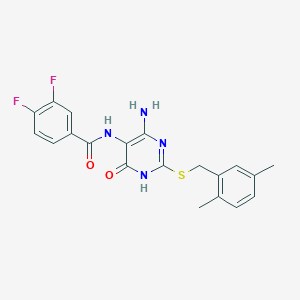
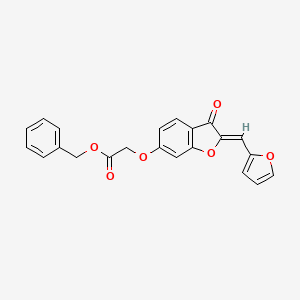
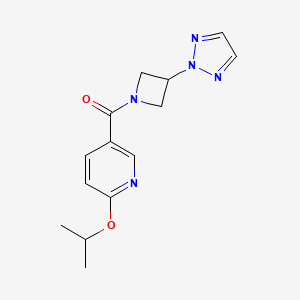
![(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711335.png)
![2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2711337.png)
![7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2711338.png)
![7-{[4-(2-chloropropanoyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2711339.png)
![N-phenethyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2711340.png)

![2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2711344.png)

